molecular formula C18H26 B1348210 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene

1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene

Cat. No.: B1348210
M. Wt: 242.4 g/mol
InChI Key: XWUVCHRGACWHNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is a diterpenoid compound with the molecular formula C18H26. It is characterized by its complex structure, which includes multiple rings and double bonds. This compound is part of the abietane-type diterpenoids, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene typically involves the cyclization and rearrangement of geranylgeranyl diphosphate (GGPP). This process can be catalyzed by specific enzymes such as terpene synthases. The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve the extraction of natural sources, such as plant resins, followed by purification processes. Advanced techniques like gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkanes or alkenes .

Scientific Research Applications

1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a model compound for studying the mechanisms of cyclization and rearrangement reactions.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating immune responses.

    Industry: It is used in the production of fragrances, flavors, and other industrial products

Mechanism of Action

The mechanism of action of 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes involved in the biosynthesis of other diterpenoids, thereby modulating their activity. Additionally, its structural features allow it to interact with cell membranes and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

  • 18-Norabieta-8,11,13-triene
  • Dehydroabietane
  • 1-Methyl-10,18-bisnorabieta-8,11,13-triene
  • 1,2,3,4-Tetrahydroretene
  • Retene

Uniqueness: 1,2,3,4,4a,9,10,10a-Octahydro-1-methyl-7-(1-methylethyl)-phenanthrene is unique due to its specific structural arrangement and the presence of multiple double bonds. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .

Properties

Molecular Formula

C18H26

Molecular Weight

242.4 g/mol

IUPAC Name

1-methyl-7-propan-2-yl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

InChI

InChI=1S/C18H26/c1-12(2)14-7-10-17-15(11-14)8-9-16-13(3)5-4-6-18(16)17/h7,10-13,16,18H,4-6,8-9H2,1-3H3

InChI Key

XWUVCHRGACWHNI-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1CCC3=C2C=CC(=C3)C(C)C

Origin of Product

United States

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